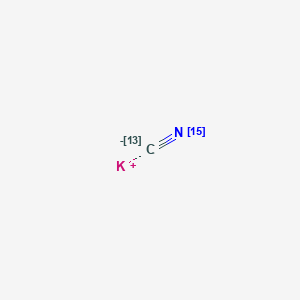
Malathion alpha-monoacid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Malathion alpha-monoacid is typically synthesized through the hydrolysis of malathion. The hydrolysis reaction can be carried out under alkaline conditions, where malathion reacts with water to form this compound and other byproducts. The reaction conditions often involve the use of a strong base such as sodium hydroxide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of malathion. The process is optimized to ensure high yield and purity of the product. The reaction mixture is subjected to purification steps such as extraction and chromatography to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Malathion alpha-monoacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malathion dicarboxylic acid.
Hydrolysis: Further hydrolysis can lead to the formation of simpler carboxylic acids and phosphoric derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Strong bases like sodium hydroxide are used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed:
- Malathion dicarboxylic acid
- Dimethyl phosphate
- Various carboxylic acids and phosphoric derivatives .
Aplicaciones Científicas De Investigación
Malathion alpha-monoacid has several applications in scientific research:
- Environmental Chemistry: It is studied for its role in the degradation of malathion in the environment and its impact on soil and water quality .
- Toxicology: Research focuses on its toxicokinetics and the assessment of human exposure through biomarkers in urine .
- Bioremediation: It is used to evaluate the efficiency of microorganisms in degrading organophosphorus compounds .
- Analytical Chemistry: It serves as a standard for developing analytical methods for detecting malathion and its metabolites in various samples .
Mecanismo De Acción
Malathion alpha-monoacid exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
Comparación Con Compuestos Similares
- Malathion: The parent compound, widely used as an insecticide.
- Malaoxon: An oxidized metabolite of malathion, more toxic than malathion itself.
- Dimethyl phosphate: A degradation product of malathion.
Comparison: Malathion alpha-monoacid is unique in its relatively lower toxicity compared to malaoxon and its role as an intermediate in the degradation pathway of malathion. Unlike malathion, which is used directly as an insecticide, this compound is primarily of interest in environmental and toxicological studies .
Propiedades
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJFDUIZFXAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274248 | |
| Record name | Malathion alpha-monoacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-29-0 | |
| Record name | Malathion alpha-monoacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malathion alpha-monoacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)







![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)





